p-Methoxybenzylidene p-decylaniline
Overview
Description
Mechanism of Action
Target of Action
p-Methoxybenzylidene p-decylaniline (MBDA) is primarily used in the field of liquid crystal technology . Its primary targets are the molecules of the nematic liquid crystal in which it is dispersed .
Mode of Action
MBDA interacts with the liquid crystal molecules, affecting their dielectric parameters and electro-optical properties . The inclusion of MBDA in the liquid crystal matrix can lead to changes in the dielectric anisotropy, rotational viscosity, and threshold voltage .
Biochemical Pathways
Its effects on the dielectric and electro-optical properties of liquid crystals suggest that it may influence the orientation and alignment of the liquid crystal molecules .
Result of Action
The inclusion of MBDA in a liquid crystal matrix can lead to changes in the liquid crystal’s properties. For example, it can increase the mean dielectric permittivity due to the large dipole moment of MBDA, which imposes stronger interactions with the liquid crystal molecules . It can also affect the rotational viscosity and threshold voltage of the liquid crystal .
Action Environment
The action of MBDA can be influenced by various environmental factors. For instance, the concentration of MBDA in the liquid crystal can affect the magnitude of its effects . Additionally, temperature can also influence the electro-optical properties of the MBDA-doped liquid crystal .
Preparation Methods
Synthetic Routes and Reaction Conditions
p-Methoxybenzylidene p-decylaniline can be synthesized by condensing p-methoxybenzaldehyde with p-decylaniline. The reaction typically involves the use of a catalyst, such as an acid, to facilitate the condensation reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve additional purification steps, such as recrystallization or chromatography, to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
p-Methoxybenzylidene p-decylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Aldehydes or acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
p-Methoxybenzylidene p-decylaniline has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- p-Methoxybenzylidene p-butylaniline
- p-Methoxybenzylidene p-octylaniline
- p-Methoxybenzylidene p-hexylaniline
Uniqueness
p-Methoxybenzylidene p-decylaniline is unique due to its longer alkyl chain, which affects its liquid crystalline properties. This longer chain length results in different thermal and electro-optical properties compared to its shorter-chain analogs .
Properties
IUPAC Name |
N-(4-decylphenyl)-1-(4-methoxyphenyl)methanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO/c1-3-4-5-6-7-8-9-10-11-21-12-16-23(17-13-21)25-20-22-14-18-24(26-2)19-15-22/h12-20H,3-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYINKNWUWRCDIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the addition of nanoparticles like porous carbon quantum dots (OPL QDs) or Cd1−xZnxS/ZnS core/shell quantum dots (CSQDs) affect the dielectric properties of MBDA?
A1: Studies have shown that dispersing nanoparticles like OPL QDs [] and CSQDs [] in MBDA significantly influences its dielectric behavior. * Sign Reversal of Dielectric Anisotropy: Increasing the concentration of OPL QDs in MBDA leads to a reversal in the sign of dielectric anisotropy. This effect is also observed with the addition of CSQDs. [, ]* Enhanced Dielectric Permittivity: Incorporating CSQDs into MBDA results in a noticeable increase in the mean dielectric permittivity. This is attributed to the strong interactions between the large dipole moment of CSQDs and the liquid crystal molecules. []
Q2: What impact do these nanoparticles have on the electro-optical performance of MBDA, particularly in terms of response time?
A2: Both OPL QDs and CSQDs impact the electro-optical response of MBDA:
- Faster Response Times: Doping MBDA with CSQDs leads to a faster response time, particularly at lower concentrations. This is linked to a decrease in rotational viscosity. [] OPL QDs also influence response time, with variations observed in rise and fall times depending on the concentration and subsequent changes in dielectric anisotropy. []
- Enhanced Birefringence: The presence of CSQDs in MBDA leads to increased birefringence, a crucial property for optical applications. []
Q3: What are the potential applications of these modified MBDA systems based on their observed properties?
A3: The altered properties of MBDA upon nanoparticle dispersion make these composites promising for various applications:
- Display Devices: The faster response times and enhanced birefringence achieved by doping with CSQDs and OPL QDs make these systems suitable for improved display technologies. [, ]
- Photonic Devices: The tunable dielectric properties and enhanced luminescence observed with SiO2 quantum dots highlight the potential of these materials for photonic applications like optical switches and sensors. []
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